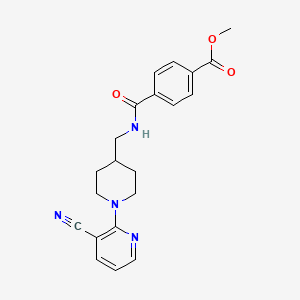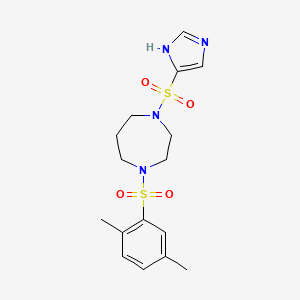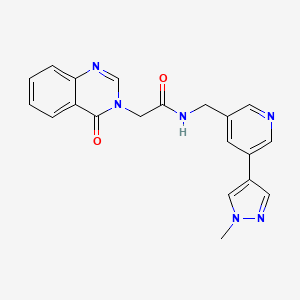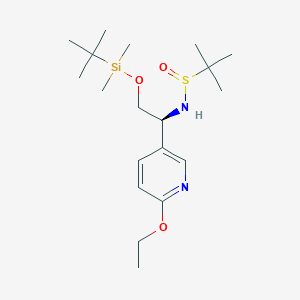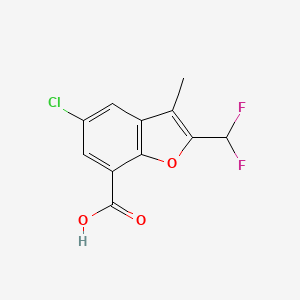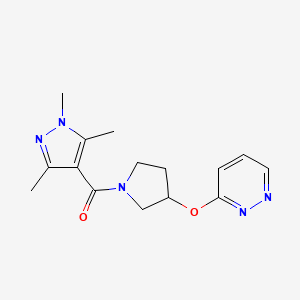
(1,3,5-triméthyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves various steps with acceptable reaction procedures and quantitative yields . For example, the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, HRMS, and ESI–MS .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be analyzed based on its structural components. For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the compound could be characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Mécanisme D'action
Target of Action
Pyridazine and pyrazole derivatives, which are part of the compound’s structure, have been shown to interact with a range of biological targets .
Mode of Action
It is known that pyridazine and pyrazole derivatives can exhibit a wide range of physiological effects .
Biochemical Pathways
Pyridazine and pyrazole derivatives have been shown to affect a variety of biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have high solubility in saline at ph 7, which could potentially impact its bioavailability .
Result of Action
Pyridazine and pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using the compound is its potential toxicity. Like many kinase inhibitors, (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can have off-target effects and cause toxicity in non-cancerous cells.
Orientations Futures
There are several future directions for the study of (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone. One area of research is the development of combination therapies that incorporate the compound with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict the response to (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone treatment. Additionally, research is needed to further understand the mechanism of action of the compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone involves the reaction of 3-(pyridazin-3-yloxy)pyrrolidine with 1,3,5-trimethyl-4-bromopyrazole in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
- Le composé a été évalué pour son activité inhibitrice contre l'IDH1-R132H. Notamment, 3-(1-(3-(1H-imidazol-1-yl)propyl)-6-bromo-1H-indol-3-yl)-4-(1-méthyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1H-pyrrole-2,5-dione (composé IXb) a démontré une puissance significative en tant qu'inhibiteur de l'IDH1-R132H, avec une IC50 de 0,031 μM. Il a effectivement réduit la production de 2-hydroxyglutarate (2-HG) dans les cellules U87MG IDH1-R132H .
- Le composé et ses dérivés ont montré un bon potentiel antimicrobien. Par exemple, les composés 1a et 1b ont présenté une activité prometteuse .
- Les pyridazin-3(2H)-ones, y compris ce composé, servent de blocs de construction synthétiques polyvalents en raison de leur fonctionnalisation facile à diverses positions du cycle. Les chimistes médicinaux ont exploré leurs diverses activités pharmacologiques .
- Bien que des études spécifiques sur ce composé soient limitées, les pyridazin-3(2H)-ones ont été étudiées pour diverses fins thérapeutiques, notamment l'inhibition de la phosphodiestérase-III cardiaque et l'activité inotrope .
- De plus, la présence d'un groupe azido ortho au cycle pyrazole a été explorée dans des composés apparentés .
Inhibition de l'isocitrate déshydrogénase-1 (IDH1)
Potentiel antimicrobien
Bloc de construction synthétique
Autres applications
En résumé, ce composé est prometteur dans l'inhibition de l'IDH1, l'activité antimicrobienne et la chimie synthétique. Des recherches supplémentaires peuvent révéler des applications et des mécanismes d'action supplémentaires. 🌟 !
Propriétés
IUPAC Name |
(3-pyridazin-3-yloxypyrrolidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-14(11(2)19(3)18-10)15(21)20-8-6-12(9-20)22-13-5-4-7-16-17-13/h4-5,7,12H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLUVSYUMVRKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

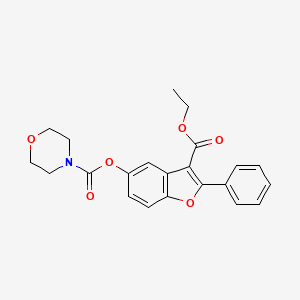
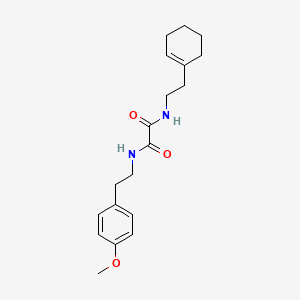
![1-cinnamyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2467886.png)
![2-{3-[4-Methyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]-3-oxo-1-phenylpropyl}malononitrile](/img/structure/B2467887.png)

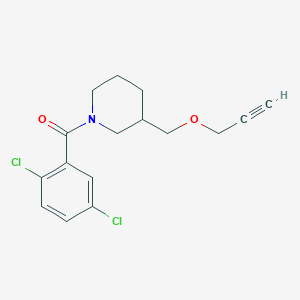
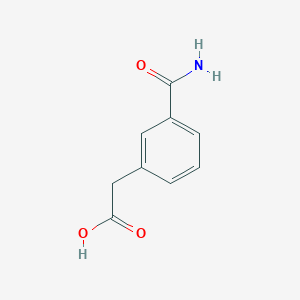
![N-Cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2467894.png)
